Synthetic Accessibility and Novelty of the Unsubstituted 1H-Pyrrolo[1,2-b]indazole Scaffold
The 1H-Pyrrolo[1,2-b]indazole scaffold, specifically the unsubstituted, parent tricyclic system, was identified as a previously unreported heterocyclic framework prior to 2022 [1]. This contrasts sharply with more common pyrroloindazole isomers such as pyrrolo[2,3-g]indazole, for which synthetic routes and biological evaluation (including Pim kinase inhibition) were established over a decade earlier [2]. The development of a novel Cu(II)-mediated oxidative [3+2]-annulation methodology provides a direct, modular route to access this specific [5,5]-annulated N-fused core in moderate to good yields, thereby enabling its exploration as a novel scaffold [1].
| Evidence Dimension | Synthetic availability and scaffold novelty |
|---|---|
| Target Compound Data | Synthesized via Cu(II)-mediated oxidative [3+2]-annulation; reported as a novel, previously unreported tricyclic system |
| Comparator Or Baseline | Pyrrolo[2,3-g]indazole: Synthesis and Pim kinase inhibition reported in 2013 [2]; Pyrrolo[3,2-e]indazole: NMDA receptor antagonist activity reported in 2015 [3] |
| Quantified Difference | Scaffold unreported prior to 2022 vs. established synthetic routes for comparator isomers dating back to 2013 |
| Conditions | Synthesis via oxidative annulation methodology (Cu(II) promoter, mild conditions) [1]; Comparator synthesis via heteroannulation of tetrahydro-indolones/isoindolones or other methods [3] |
Why This Matters
Procurement of the unsubstituted 1H-Pyrrolo[1,2-b]indazole core enables access to a novel chemical space that is synthetically distinct from and underexplored relative to other pyrroloindazole regioisomers.
- [1] Motornov, V. A.; Tabolin, A. A.; Ioffe, S. L. Oxidative [3+2]-annulation of nitroalkenes and azolium ylides in the presence of Cu(II): efficient synthesis of [5,5]-annulated N-fused heterocycles. New J. Chem., 2022, 46, 4134-4141. DOI: 10.1039/d1nj05332a View Source
- [2] Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorg. Med. Chem. Lett., 2013. DOI: 10.1016/j.bmcl.2013.02.074 View Source
- [3] Chakrabarty, M.; Rakshit, M.; Kar, G. K. Synthesis and Bioactivity of Pyrroloindazoles: An Overview. Heterocycles, 2015, 91(8), 1555-1577. DOI: 10.3987/REV-15-822 View Source
